molecular formula C12H16BrNOS B14076504 (S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide

(S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide

Katalognummer: B14076504
Molekulargewicht: 302.23 g/mol
InChI-Schlüssel: DCYVCOPYSJRSAR-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a benzylidene group substituted with bromine and methyl groups, along with a sulfinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromo-4-methylbenzaldehyde with 2-methylpropane-2-sulfinamide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

(S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfonamide derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

(S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various functionalized compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylidene and sulfinamide groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    (S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-thioamide: Similar structure but with a thioamide group instead of a sulfinamide group.

Uniqueness

(S,E)-N-(3-bromo-4-methylbenzylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonamide and thioamide analogs

Eigenschaften

Molekularformel

C12H16BrNOS

Molekulargewicht

302.23 g/mol

IUPAC-Name

(S)-N-[(3-bromo-4-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H16BrNOS/c1-9-5-6-10(7-11(9)13)8-14-16(15)12(2,3)4/h5-8H,1-4H3/t16-/m0/s1

InChI-Schlüssel

DCYVCOPYSJRSAR-INIZCTEOSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)C=N[S@@](=O)C(C)(C)C)Br

Kanonische SMILES

CC1=C(C=C(C=C1)C=NS(=O)C(C)(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.